molecular formula C11H11NO3 B3431843 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid CAS No. 933709-69-4

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid

Cat. No.: B3431843
CAS No.: 933709-69-4
M. Wt: 205.21 g/mol
InChI Key: SFQWGMRYVMVYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid (CID 18703638) is a high-value isoindolinone derivative serving as a versatile building block in medicinal chemistry and organic synthesis . The isoindolinone pharmacophore is recognized for its wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antipsychotic, and anxiolytic effects . This compound is of particular interest in early-stage drug discovery for the construction of novel 3-methylated analogs of bioactive molecules . The introduction of a methyl group on the isoindolinone core is a strategic modification, often leading to the "magic methyl effect," which can significantly enhance a compound's potency, selectivity, and metabolic stability while adding minimal lipophilicity . This makes it a crucial reagent for structure-activity relationship (SAR) studies aimed at optimizing drug candidates . Researchers utilize this compound to develop new chemical entities, leveraging its functional handle for further derivatization via coupling reactions to create more complex molecules targeting various disease pathways . It is strictly for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWGMRYVMVYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933709-69-4
Record name 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction leads to the formation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, which can then undergo decarboxylation under Krapcho reaction conditions to yield this compound . The Krapcho decarboxylation reaction typically involves the use of mild conditions, such as the presence of sodium chloride and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the isoindolinone core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted isoindolinone derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid. For instance, derivatives of similar structures have shown marked activity against various human solid tumors, including colon and lung cancers. The mechanism of action often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma) .

Case Study : A patent describes the synthesis of indole-based compounds that exhibit antitumor activity. These compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects, particularly in colon and lung cancer models .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure substances. One notable method involves a bifunctional phase-transfer catalysis approach that enables the synthesis of enantioenriched isoindolinone derivatives .

Synthesis Table :

Reaction TypeYield (%)Enantioselectivity (%)
Bifunctional phase-transfer catalysis>9574
Krapcho decarboxylation reactionHigh70

This methodology not only improves yields but also enhances the purity of the synthesized compounds, making them suitable for further biological testing.

Potential Pharmacological Uses

The structural characteristics of this compound suggest potential applications beyond oncology. Its ability to interact with various biological targets positions it as a candidate for developing drugs aimed at treating inflammatory diseases and neurodegenerative disorders.

Research Insights : The compound's derivatives have been investigated for their anti-inflammatory properties, with preliminary data indicating modulation of inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 3-oxo group increases acidity (pKa ~3–4) compared to 2-oxo derivatives (pKa ~4–5), influencing solubility and reactivity .

Biological Activity

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3. The compound features a methyl group attached to the isoindoline structure, which is known for its diverse biological activities.

Structural Information:

  • Molecular Formula: C11H11NO3
  • SMILES: CN1C(C2=CC=CC=C2C1=O)CC(=O)O
  • InChIKey: SFQWGMRYVMVYKQ-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity:
    • Compounds similar to this compound have been shown to modulate inflammatory pathways by affecting the levels of pro-inflammatory cytokines such as TNF-alpha and NF-kB. These pathways are critical in the management of inflammatory diseases .
  • Antimicrobial Properties:
    • Research has indicated that isoindolinone derivatives exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, potentially making it a candidate for treating infections .
  • Cytotoxic Effects:
    • Studies have demonstrated that certain isoindolinone derivatives can induce apoptosis in cancer cells. The ability to selectively target cancer cells while sparing normal cells is a promising feature for therapeutic development .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryModulation of TNF-alpha and NF-kB
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

Detailed Research Findings

  • Anti-inflammatory Mechanisms:
    • A study highlighted that isoindoline derivatives can influence cytokine production, thereby reducing inflammation in animal models. The modulation of NF-kB signaling was particularly noted, which plays a crucial role in inflammatory responses .
  • Cytotoxicity Against Cancer Cells:
    • In vitro studies have shown that isoindolinone compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways, suggesting potential for use in cancer therapy .
  • Antimicrobial Efficacy:
    • Recent research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.